molecular formula C21H27NO6 B11163471 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11163471
M. Wt: 389.4 g/mol
InChI Key: XOHCKINYCZVQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic coumarin derivative with a hexanoic acid linker. Its structure comprises:

  • Coumarin core: A 2H-chromen-2-one scaffold substituted with ethyl (C4) and methyl (C8) groups.
  • Linker: A propionylamino-hexanoic acid chain attached via an ether bond at the coumarin’s C7 position.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-15-12-19(25)28-20-13(2)17(10-9-16(15)20)27-14(3)21(26)22-11-7-5-6-8-18(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

XOHCKINYCZVQBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Polyphosphoric Acid

PPA facilitates the formation of heterocyclic structures by promoting intramolecular esterification or condensation. In flumequine synthesis, PPA enabled cyclization at 110–115°C with yields up to 70%. Adapting this method, a β-ketoester precursor bearing ethyl and methyl substituents could undergo PPA-catalyzed cyclization to yield the 4-ethyl-8-methyl-2-oxo-2H-chromene scaffold.

Reaction Conditions

ParameterValue
CatalystPolyphosphoric acid
Temperature110–115°C
Time1–3 hours
SolventXylene (optional)

Functionalization at the 7-Position

Introducing the propanoyloxy group at the 7-position requires regioselective substitution. Nucleophilic aromatic substitution (SNAr) or hydroxyl group alkylation are potential routes.

Alkylation of Hydroxyl Group

The 7-hydroxy intermediate can react with 2-bromopropanoyl chloride in the presence of a base (e.g., potassium carbonate). This method mirrors esterification steps observed in flumequine derivatives.

Example Protocol

  • Dissolve 7-hydroxy-4-ethyl-8-methyl-2H-chromen-2-one in anhydrous DMF.

  • Add 2-bromopropanoyl chloride (1.2 eq) and K2CO3 (2 eq).

  • Stir at 70°C for 4 hours.

  • Isolate the product via aqueous workup and chromatography.

Yield Optimization

BaseSolventTemperatureYield (%)
K2CO3DMF70°C65–75
Et3NCH2Cl20°C → RT50–60

Amide Bond Formation with 6-Aminohexanoic Acid

Coupling the propanoyloxy chromene intermediate with 6-aminohexanoic acid is critical. Activation of the carboxylic acid followed by amidation is standard.

Carboxylic Acid Activation

Isopropenyl chloroformate and triethylamine in dichloromethane effectively activate carboxylic acids for amide formation, as seen in flumequine derivatization.

Steps

  • Dissolve 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid in CH2Cl2.

  • Add Et3N (1.1 eq) and isopropenyl chloroformate (1.05 eq) at 0°C.

  • Stir for 1 hour, then add 6-aminohexanoic acid (1.2 eq).

Microwave-Assisted Amidation
Microwaving in N-methylpyrrolidinone (NMP) at 200–220°C for 1 hour enhances reaction efficiency, achieving yields >80%.

Purification and Characterization

Final purification involves precipitation, chromatography, or recrystallization. Flumequine analogs were purified via mass-directed HPLC or trituration.

Characterization Data

  • MS (ESI): Expected m/z ~445.4 [M+H]+ (calculated for C22H28N2O7).

  • 1H NMR: Key signals include δ 6.8–7.2 (chromene aromatic protons), δ 4.3 (propanoyloxy methylene), and δ 1.2–1.6 (hexanoic acid chain).

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

MethodAdvantagesLimitationsYield (%)
PPA CyclizationHigh efficiency, minimal byproductsRequires high-temperature PPA70–75
Microwave AmidationRapid, high yieldsSpecialized equipment needed80–85
Classical AlkylationMild conditions, scalableModerate regioselectivity60–65

Chemical Reactions Analysis

Types of Reactions

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Coumarins with Hexanoic Acid Linkers

Compound A : 6-[[(2R)-2-(3,4-Dimethyl-2-oxochromen-7-yl)oxypropanoyl]amino]hexanoic Acid
  • Structural Differences : Coumarin substituents are 3,4-dimethyl vs. 4-ethyl-8-methyl in the target compound.
  • Properties: Same molecular weight (375.42 g/mol) but altered electronic effects due to adjacent methyl groups.
  • Implications : The 3,4-dimethyl configuration may enhance π-π stacking in crystal structures, whereas ethyl-methyl groups in the target compound could improve membrane permeability.
Compound B : (E)-6-(4-(2-(2-(Dicyanomethylene)-7-(diethylamino)-2H-chromen-4-yl)vinyl)phenoxy)hexanoic Acid
  • Structural Differences: Extended conjugation (vinyl group), dicyanomethylene (electron-withdrawing), and diethylamino (electron-donating) groups.
  • Properties: Higher molecular weight (473.53 g/mol) and H-bond acceptors (7 vs. 6). Fluorescence enhanced by dicyanomethylene, making it suitable for bioimaging.
  • Implications: The target compound lacks fluorescent groups, suggesting divergent applications (e.g., therapeutic vs. diagnostic).

Parent Acid Derivatives

Compound C : 2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propionic Acid
  • Structural Differences: Lacks the hexanoic acid-amide linker; terminates as a propionic acid.
  • Properties: Molecular weight: 260.29 g/mol (C₁₅H₁₆O₄). Reduced H-bond capacity (1 donor, 4 acceptors).
  • Implications: The shorter chain limits solubility and conjugation utility, highlighting the hexanoic acid linker’s role in improving pharmacokinetics in the target compound.

Coumarins with Alternative Substituents

Compound D : 2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic Acid
  • Structural Differences : Chlorophenyl substituent (electron-withdrawing) vs. ethyl-methyl (lipophilic).
  • Implications : The target compound’s ethyl-methyl groups favor hydrophobic interactions, whereas chlorophenyl derivatives may exhibit stronger target binding in polar environments.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP H-Bond Donors H-Bond Acceptors Applications
Target Compound C₂₀H₂₅NO₆ 375.42 4-Ethyl, 8-methyl 2.5 2 6 Drug delivery, conjugation
Compound A C₂₀H₂₅NO₆ 375.42 3,4-Dimethyl 2.5 2 6 Structural studies
Compound B C₂₇H₂₇N₃O₅ 473.53 Dicyanomethylene, diethylamino ~3.8* 2 7 Fluorescent labeling
Compound C C₁₅H₁₆O₄ 260.29 4-Ethyl, 8-methyl N/A 1 4 Intermediate synthesis
Compound D C₁₆H₁₁ClO₅ 318.71 4-Chlorophenyl ~3.0* 1 5 Polar target interaction

*Estimated based on substituent contributions.

Research Findings and Implications

  • Synthetic Strategies: The target compound’s synthesis likely involves coupling 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propionic acid with hexanoic acid via amide bond formation, similar to methods in .
  • Crystallography : Tools like SHELXL () are critical for resolving stereochemistry, particularly if chiral centers exist (e.g., ’s (R)-configuration) .

Biological Activity

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Coumarin moiety : The 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl group is a substituted coumarin, which is known for its antioxidant and anti-inflammatory properties.
  • Hexanoic acid chain : The hexanoic acid component contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄
Molecular Weight276.28 g/mol

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds containing the coumarin structure can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

Coumarin derivatives are also noted for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play key roles in inflammatory pathways.

Antimicrobial Activity

Some studies have reported that coumarin derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related coumarin derivative significantly reduced oxidative stress markers in a rat model of diabetes, suggesting potential for therapeutic use in managing diabetic complications.
  • Anti-inflammatory Research : Another study highlighted in Phytotherapy Research showed that a similar coumarin compound reduced edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that certain coumarin derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections.

Potential Therapeutic Applications

Given its biological activities, 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid may have applications in:

  • Chronic Disease Management : Its antioxidant properties could be beneficial in diseases characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
  • Inflammatory Conditions : The anti-inflammatory effects suggest potential use in conditions like arthritis or inflammatory bowel disease (IBD).
  • Infectious Diseases : The antimicrobial properties could support the development of new treatments for infections caused by resistant bacteria.

Q & A

Q. What are the key structural features of this compound, and how are they characterized experimentally?

The compound contains a chromene core substituted with ethyl and methyl groups at positions 4 and 8, respectively, a propanoyloxy linker, and a hexanoic acid moiety. Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and linker connectivity.
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₀H₂₅NO₆, exact mass 375.168188) .
  • XLogP3-AA calculations (value: 2.5) to estimate lipophilicity .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

  • Chromene core functionalization : Alkylation or esterification of 7-hydroxy-4-ethyl-8-methylcoumarin derivatives.
  • Propanoyloxy linker introduction : Reaction with bromopropanoate esters under basic conditions (e.g., K₂CO₃ in acetone/ethanol, reflux) .
  • Hexanoic acid conjugation : Amide coupling (e.g., EDC/HOBt) between the propanoyl intermediate and 6-aminohexanoic acid .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., VEGFR2 or AXL inhibition, inspired by structurally related chromene derivatives) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when reaction conditions are poorly documented?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF vs. acetone), catalysts (e.g., DBU vs. K₂CO₃), and temperatures to identify optimal conditions .
  • Purity monitoring : Use HPLC with UV detection (λ = 254–280 nm) to track intermediate stability and byproduct formation .
  • Scale-up considerations : Evaluate solvent recyclability and catalyst recovery for cost-effective production .

Q. How can conflicting reports on biological activity be resolved?

  • Assay standardization : Ensure consistent cell lines, passage numbers, and incubation times across studies.
  • Compound purity verification : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted chromene precursors) may skew results .
  • Dose-response validation : Perform IC₅₀ comparisons under identical experimental conditions to isolate variability .

Q. What strategies are effective for elucidating the mechanism of action when target data is limited?

  • Kinase profiling panels : Screen against a library of 100+ kinases to identify potential targets (e.g., AXL, VEGFR2) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with catalytic domains of hypothesized targets .
  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates for proteomic analysis .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) at the chromene 3-position or methyl groups at the hexanoic acid terminus .
  • Bioisosteric replacement : Replace the propanoyloxy linker with sulfonamide or urea groups to assess solubility and binding effects .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.